2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid
Description
2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid (CAS 790695-25-9) is a fluorinated benzoic acid derivative with a molecular formula of C₁₂H₁₁F₃O₃ and a molecular weight of 260.21 g/mol . Structurally, it features a cyclopropylmethoxy group at position 2 and a trifluoromethyl (-CF₃) group at position 4 on the aromatic ring. This compound is listed as a synthetic intermediate in pharmaceutical catalogs, suggesting its utility in drug discovery .
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)8-3-4-9(11(16)17)10(5-8)18-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPNWADHYUMVNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Direct Coupling via Mitsunobu Reaction
- Reagents : Cyclopropylmethanol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃)
- Solvent : Tetrahydrofuran (THF)
- Conditions : 0°C to room temperature, 6–8 hours.
- Advantage : Higher regioselectivity for ortho-substitution compared to SNAr.
Method B: Oxidative Functionalization
- Intermediate : 3-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzaldehyde
- Oxidation : Sodium chlorite (NaClO₂) and sulphamic acid in acetonitrile/water.
- Conditions : 40–60°C, 4–6 hours (yield: 80–90%).
Reaction Conditions and Optimization
| Parameter | Method 1 (SNAr) | Method 2 (Mitsunobu) | Method 3 (Oxidation) |
|---|---|---|---|
| Temperature | 80–100°C | 0–25°C | 40–60°C |
| Catalyst/Base | K₂CO₃ | DIAD/PPh₃ | NaClO₂/sulphamic acid |
| Solvent | DMF | THF | Acetonitrile/water |
| Yield | 70–75% | 85–90% | 80–90% |
Critical Process Considerations
- Regioselectivity : The trifluoromethyl group at the 4-position directs substitution to the 2-position due to its strong electron-withdrawing effect.
- Side Reactions :
- Scalability : Method 1 is preferred for industrial production due to lower reagent costs and simpler workup.
Analytical Validation
- Purity : HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA).
- Structural Confirmation :
- ¹H/¹³C NMR : Cyclopropyl protons (δ 0.5–1.5 ppm), trifluoromethyl (δ -63 ppm in ¹⁹F NMR).
- HRMS : Exact mass 260.21 g/mol (C₁₂H₁₁F₃O₃).
Biological Activity
2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
The compound is characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to a benzoic acid backbone. These structural features contribute to its unique biological properties.
The biological activity of this compound primarily involves its interaction with various biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including phosphodiesterases (PDEs), which play critical roles in cellular signaling by regulating cyclic nucleotide levels. Inhibiting PDE4, for instance, can lead to increased levels of cAMP, thereby modulating inflammatory responses .
- Modulation of Cytokine Release : Studies indicate that this compound can influence the production of pro-inflammatory cytokines such as TNF-α and IL-1β in immune cells. This modulation is crucial for its potential use in treating inflammatory diseases .
Biological Activity and Effects
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits cytokine release and modulates immune responses, potentially useful in treating inflammation. |
| Enzyme inhibition | Acts as an inhibitor for PDEs, affecting cellular signaling pathways related to inflammation and metabolism. |
| Cellular Effects | Influences cell proliferation, differentiation, and apoptosis through modulation of signaling pathways. |
Case Studies
- Inhibition of PDE4 : A study demonstrated that compounds similar to this compound effectively inhibited PDE4 activity, leading to reduced inflammatory responses in animal models . The study highlighted the compound's potential in managing conditions such as asthma and chronic obstructive pulmonary disease (COPD).
- Cytokine Modulation in THP-1 Cells : Research involving THP-1 monocytes showed that treatment with the compound led to concentration-dependent increases in TNF-α and IL-1β production following LPS stimulation. This suggests a dual role where the compound may enhance certain immune responses while also providing anti-inflammatory effects .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential:
- Dosage Effects : In animal models, low doses exhibited minimal effects on cellular functions, whereas higher doses resulted in significant changes, including toxicity at elevated concentrations. This underscores the importance of dosage optimization for therapeutic applications.
- Metabolism : The compound undergoes metabolic transformations that can affect its efficacy and safety profile. Studies have indicated that specific metabolic pathways are involved in the biotransformation of this compound, influencing its biological activity .
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzoic acid core with a cyclopropylmethoxy group and a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropylmethoxy group contributes to binding affinity for biological targets. Its molecular formula is C12H11F3O2, with a molar mass of approximately 260.21 g/mol.
Anti-inflammatory Properties
Research indicates that 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid exhibits anti-inflammatory effects, making it a candidate for treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma. Its mechanism involves the inhibition of phosphodiesterase IV (PDE4), an enzyme implicated in inflammation pathways. Inhibition of PDE4 has been shown to reduce inflammatory mediator release, thus alleviating respiratory symptoms .
Anticancer Activity
The compound is also being investigated for its potential anticancer properties. Studies have shown that various derivatives with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The unique structural features of this compound may enhance its interaction with cancer-related proteins.
Selective Inhibitors
The compound has been explored as a selective inhibitor for enzymes such as ABHD12 (a serine hydrolase). Research has demonstrated that modifications at the 4-position of the benzoic acid core can significantly influence inhibitory activity. For instance, introducing different substituents can lead to compounds with enhanced potency against ABHD12, showcasing the importance of structural variations in drug design .
Case Study: ABHD12 Inhibition
In one study, derivatives of this compound were evaluated for their ability to inhibit ABHD12 activity in vitro and in vivo. The results indicated that certain modifications increased selectivity over other serine hydrolases, highlighting the compound's potential for targeted therapy in neuroinflammatory diseases .
Biological Target Interaction
The binding affinity of this compound to various biological receptors is under investigation. Its ability to penetrate biological membranes due to its lipophilic nature allows it to interact effectively with lipid environments and membrane-bound proteins. This characteristic is crucial for developing drugs aimed at modulating receptor activity.
Data Table: Summary of Applications
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions:
-
Mechanism : Protonation of the carboxylic acid followed by nucleophilic attack by the alcohol.
-
Industrial Relevance : Used to synthesize prodrug derivatives for enhanced bioavailability.
Amidation Reactions
The acid reacts with amines to form amides, critical for pharmaceutical intermediates:
-
Key Insight : EDC·HCl-mediated coupling minimizes racemization, preserving stereochemistry in chiral analogs .
Decarboxylation
Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group:
| Reagents/Conditions | Product | Reference |
|---|---|---|
| Cu powder, quinoline, 200–220°C | 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzene | |
| Microwave irradiation, DMSO, 180°C | Same as above |
Electrophilic Aromatic Substitution
The benzene ring undergoes substitution at activated positions (meta/para to electron-withdrawing groups):
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)-5-nitrobenzoic acid | |
| Sulfonation | SO₃, H₂SO₄, 50°C | 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)-5-sulfobenzoic acid |
-
Regioselectivity : Directed by the electron-withdrawing trifluoromethyl group, favoring substitution at the 5-position.
Oxidation of the Cyclopropylmethoxy Group
The cyclopropylmethoxy moiety is oxidized to a ketone or carboxylic acid under strong conditions:
| Reagents/Conditions | Product | Reference |
|---|---|---|
| KMnO₄, H₂O, 100°C | 2-(Carboxymethoxy)-4-(trifluoromethyl)benzoic acid | |
| CrO₃, acetic acid, RT | 2-(Cyclopropanecarbonyloxy)-4-(trifluoromethyl)benzoic acid |
-
Challenge : Over-oxidation risks require precise stoichiometric control.
Reduction Reactions
The trifluoromethyl group resists reduction, but the carboxylic acid can be reduced:
| Reagents/Conditions | Product | Reference |
|---|---|---|
| LiAlH₄, THF, 0°C → RT | 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzyl alcohol | |
| BH₃·THF, 60°C | Same as above |
-
Utility : Alcohol intermediates are precursors to esters or ethers in drug design.
Halogenation
Directed ortho-metallation enables halogen introduction:
| Reagents/Conditions | Product | Reference |
|---|---|---|
| LDA, THF, -78°C; then Br₂ | 2-(Cyclopropylmethoxy)-5-bromo-4-(trifluoromethyl)benzoic acid | |
| ICl, CH₂Cl₂, RT | 2-(Cyclopropylmethoxy)-5-iodo-4-(trifluoromethyl)benzoic acid |
-
Note : Halogenated derivatives are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura).
Photochemical Reactions
UV irradiation induces cyclopropane ring-opening:
| Reagents/Conditions | Product | Reference |
|---|---|---|
| UV light (254 nm), benzene, 24 hrs | 2-(Allyloxy)-4-(trifluoromethyl)benzoic acid |
-
Mechanism : Radical-mediated cleavage of the cyclopropane ring.
Key Research Findings
-
Stability : The trifluoromethyl group enhances thermal and metabolic stability, making the compound resistant to hydrolysis under physiological conditions .
-
Stereoelectronic Effects : The cyclopropylmethoxy group’s strained ring increases reactivity in nucleophilic substitutions compared to linear alkoxy groups .
-
Toxicity : Oxidative byproducts (e.g., quinones) are minimized using green solvents like ethanol or water .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Positional Isomers: 4-(Trifluoromethyl)benzoic Acid Derivatives
highlights esters of 4-(trifluoromethyl)benzoic acid (e.g., salicylanilide esters) tested for antifungal activity. While these derivatives share the trifluoromethyl group at position 4, the target compound has this group at position 4 but with a cyclopropylmethoxy group at position 2 instead of ester linkages. Key findings:
- Antifungal Activity : The ester 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate showed MIC values as low as 0.49 µmol/L against molds, but solubility limitations hindered broader efficacy .
- Structural Impact : The target compound’s free carboxylic acid group (vs. ester) may reduce cell permeability but enhance ionization-dependent interactions.
Functional Group Analogues: Roflumilast and Its Metabolites
Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) is a PDE4 inhibitor with anti-inflammatory properties . Comparisons:
- Substituent Differences : Roflumilast has a benzamide core and a difluoromethoxy (-OCHF₂) group at position 4, whereas the target compound is a benzoic acid with a trifluoromethyl group.
- Bioactivity : Roflumilast’s amide group improves oral bioavailability, while the target compound’s carboxylic acid may limit membrane permeability. Both compounds leverage cyclopropylmethoxy for lipophilicity, but trifluoromethyl’s stronger electron-withdrawing nature may enhance acidity (pKa ~3–4) .
Fluorinated Substituent Variants
- 4-(Difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde (): The aldehyde group introduces reactivity for further derivatization, contrasting with the carboxylic acid’s stability .
Pesticide Derivatives: Sulfonylurea Benzoates
lists methyl benzoates like metsulfuron-methyl, which contain sulfonylurea groups linked to triazine rings. The trifluoromethyl group in the target compound may confer resistance to metabolic degradation compared to non-fluorinated herbicides .
Key Research Findings and Data
Mechanistic and Structural Insights
- Lipophilicity : Cyclopropylmethoxy groups improve membrane penetration but may reduce aqueous solubility, necessitating prodrug strategies (e.g., esterification) .
- Target Specificity: The benzoic acid core may interact with fungal enzymes (e.g., lanosterol demethylase) or inflammatory mediators (e.g., PDE4), depending on substituents .
Q & A
Q. What are the optimal synthetic routes for 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Formation : Start with 4-(trifluoromethyl)benzoic acid derivatives as the aromatic backbone. Introduce the cyclopropylmethoxy group via nucleophilic substitution or Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) .
Functionalization : Condensation reactions (e.g., Knoevenagel or Suzuki coupling) are employed to attach substituents. For example, highlights the use of cyano and cyclohexylamino groups via propenyl intermediates under reflux conditions (60–80°C, 12–24 hours) .
Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity.
Q. Key Considerations :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may complicate purification.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency but require inert atmospheres.
Q. Table 1: Synthetic Routes Comparison
| Step | Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Mitsunobu Reaction | DIAD, PPh₃, Cyclopropylmethanol, THF, 0°C → RT | 65–75 | |
| 2 | Knoevenagel Condensation | Cyanoacetamide, Piperidine, Ethanol, Reflux, 24h | 50–60 |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
Q. Best Practices :
- Use deuterated DMSO for solubility challenges.
- Combine LC-MS for real-time purity and mass analysis.
Advanced Research Questions
Q. How does the cyclopropylmethoxy group influence the compound’s pharmacokinetics and target binding?
Methodological Answer: The cyclopropylmethoxy group enhances metabolic stability and membrane permeability due to:
- Steric Hindrance : The cyclopropane ring reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life .
- Hydrophobic Interactions : Improves binding to hydrophobic pockets in targets (e.g., ERG potassium channels, as seen in PD-118057 analogs) .
Q. Experimental Design :
- In Vitro Assays : Compare analogues with/without cyclopropylmethoxy in CYP450 inhibition assays.
- Molecular Dynamics Simulations : Map interactions with protein targets (e.g., docking studies using AutoDock Vina) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer: Contradictions often arise from:
- Assay Conditions : Differences in pH, solvent (DMSO vs. saline), or cell lines (HEK293 vs. HepG2). shows GW4064’s activity varies with fatty acid metabolism pathways in HepaRG cells .
- Compound Purity : Trace impurities (e.g., unreacted starting materials) may interfere.
Q. Resolution Strategies :
Standardize Protocols : Use consistent cell lines, solvent concentrations (<0.1% DMSO), and assay durations.
Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and functional assays (e.g., patch-clamp for ion channel targets) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt (e.g., ’s sodium carboxylate derivative) .
- Prodrug Design : Esterify the benzoic acid group (e.g., ethyl ester in ) to enhance intestinal absorption .
- Nanoparticle Formulation : Use PEGylated liposomes to encapsulate the compound, improving plasma stability (tested in rodent models) .
Q. Table 2: Solubility Enhancement Techniques
| Strategy | Example | Solubility Improvement (Fold) | Reference |
|---|---|---|---|
| Sodium Salt | 2-(Trifluoromethyl)quinoline-4-carboxylic acid sodium | 10× in PBS | |
| PEGylation | Liposomal encapsulation | 20× in serum |
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Knockout Models : Use CRISPR/Cas9 to delete putative targets (e.g., ERG channels) and assess activity loss .
- Metabolomic Profiling : LC-MS-based analysis to track downstream metabolites (e.g., ’s diphenylacrylonitrile derivatives in cancer cell lines) .
- Inhibitor Co-Treatment : Combine with pathway-specific inhibitors (e.g., GW6471 for PPARα in ) to confirm target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
